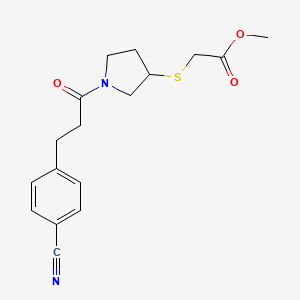
Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, also known as CTAP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and addiction.
科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
The compound Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has been explored in the field of medicinal chemistry, particularly in the synthesis and development of pharmaceutical intermediates and potentially therapeutic compounds. One such application is the synthesis of methyl 2-cyano-2-(3-thienyl)acetate, a compound related to Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, which can be obtained through a specific chemical synthesis process. This intermediate has been mentioned as a pharmaceutical intermediate, indicating its potential use in the synthesis of more complex drug molecules (Raynolds, 1984).
Polymer Science
The compound's structure, containing functional groups like the pyrrolidinyl moiety, suggests potential applications in the field of polymer science. Compounds with similar structures have been utilized in the synthesis and characterization of new soluble conducting polymers. These polymers exhibit significant potential in the development of electrochromic devices, showcasing the compound's relevance in material science and engineering applications (Variş et al., 2006).
Complex Molecular Synthesis
In complex molecule synthesis, compounds structurally related to Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate have been used as precursors or intermediates. For example, methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, which shares a functional group similarity, was synthesized and its structure was determined by X-ray analysis, demonstrating the compound's utility in constructing complex molecular architectures (Dyachenko et al., 2015).
特性
IUPAC Name |
methyl 2-[1-[3-(4-cyanophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17(21)12-23-15-8-9-19(11-15)16(20)7-6-13-2-4-14(10-18)5-3-13/h2-5,15H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNZOADFKALTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

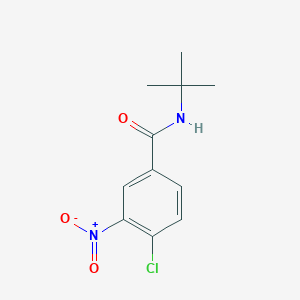


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2825935.png)
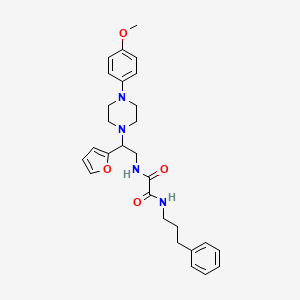
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)
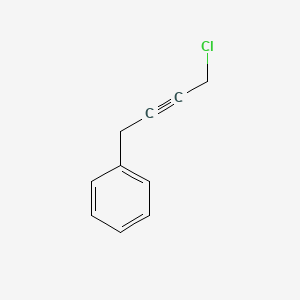
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)
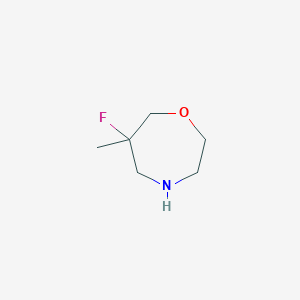
![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
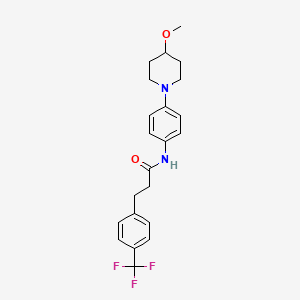
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)